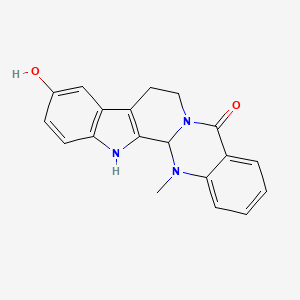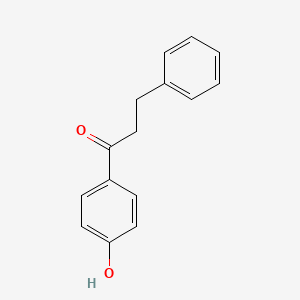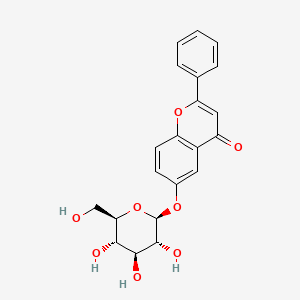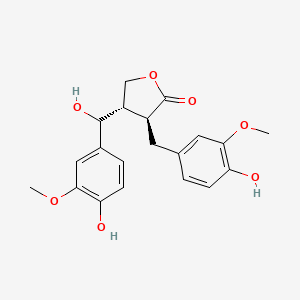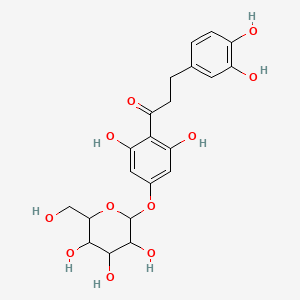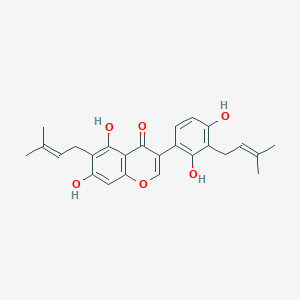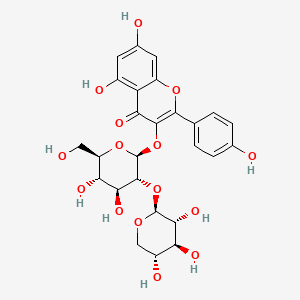
白苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Leucoside具有广泛的科学研究应用。 在化学中,它被用作植物提取物中黄酮类化合物定量的标准 . 在生物学中,它因其抗氧化特性及其保护细胞免受氧化应激的能力而得到研究 . 在医学中,Leucoside由于其神经保护作用,在治疗神经退行性疾病方面显示出潜力 . 此外,它在食品工业中被用作天然抗氧化剂和防腐剂 .
作用机制
Leucoside的作用机制包括其与各种分子靶点和途径的相互作用。 它主要通过其抗氧化特性发挥作用,清除自由基并减少氧化应激 . Leucoside还调节参与抗氧化防御系统的酶的活性,例如超氧化物歧化酶和过氧化氢酶 . 这些作用有助于保护细胞免受损伤并维持细胞稳态。
生化分析
Biochemical Properties
Leucoside plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It has been shown to interact with various enzymes and proteins, including poly (ADP-ribose) polymerase, BAX, BCL2, and caspase-3. These interactions are crucial in modulating apoptotic pathways and protecting cells from oxidative damage. Leucoside’s ability to decrease β-secretase production, acetylcholine esterase activity, and Tau phosphorylation further highlights its potential in neuroprotection .
Cellular Effects
Leucoside exerts profound effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against hydrogen peroxide-induced cell death by enhancing cell viability and reducing apoptotic markers. Leucoside influences cell signaling pathways by increasing the protein levels of NRF2 and HO-1 and upregulating the gene expression of antioxidant enzymes such as catalase, superoxide dismutase 1, and glutathione peroxidase . These effects contribute to its potential therapeutic applications in neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of leucoside involves its interaction with key biomolecules and enzymes. Leucoside binds to poly (ADP-ribose) polymerase, inhibiting its activity and preventing DNA damage-induced cell death. It also modulates the expression of BAX and BCL2, promoting cell survival. Additionally, leucoside inhibits caspase-3 activation, thereby reducing apoptosis. These molecular interactions underscore leucoside’s role in protecting cells from oxidative stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leucoside have been observed to change over time Studies have shown that leucoside maintains its stability and efficacy in protecting cells from oxidative damage over extended periodsIn vitro and in vivo studies have demonstrated that leucoside’s protective effects are sustained over time, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of leucoside vary with different dosages in animal models. At lower doses, leucoside has been shown to exert protective effects without causing toxicity. At higher doses, it may exhibit adverse effects, including potential toxicity. Studies have identified threshold effects, where the protective benefits of leucoside are maximized at specific dosages, beyond which toxicity may occur. These findings emphasize the importance of determining optimal dosages for therapeutic use .
Metabolic Pathways
Leucoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. It modulates metabolic flux by enhancing the activity of antioxidant enzymes such as catalase, superoxide dismutase 1, and glutathione peroxidase. These interactions contribute to the overall reduction of oxidative damage and promotion of cell survival. Leucoside’s involvement in these metabolic pathways underscores its potential as a therapeutic agent .
Transport and Distribution
Leucoside is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in regions of oxidative stress, where it exerts its protective effects. The localization and accumulation of leucoside are influenced by its interactions with transporters and binding proteins, which facilitate its movement within the cellular environment. These transport and distribution mechanisms are crucial for leucoside’s efficacy in protecting cells from oxidative damage .
Subcellular Localization
Leucoside’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments and organelles through targeting signals and post-translational modifications. Leucoside’s presence in mitochondria, for example, enhances its ability to protect against mitochondrial oxidative damage. Its localization in the nucleus allows it to modulate gene expression and prevent DNA damage. These subcellular localization mechanisms are essential for leucoside’s protective effects .
准备方法
Leucoside可以通过茶籽提取物的酶促水解合成 . 该过程涉及使用商业酶复合物,例如Pectinex®系列。 反应条件通常包括受控温度和pH值,以优化酶活性 . 工业生产方法还包括从天然来源(如红景天和茶树)中提取 .
化学反应分析
Leucoside经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,Leucoside的氧化会导致醌的形成,而还原会导致醇衍生物的形成 .
相似化合物的比较
属性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXTTGJEMODPY-CJNLAGEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



